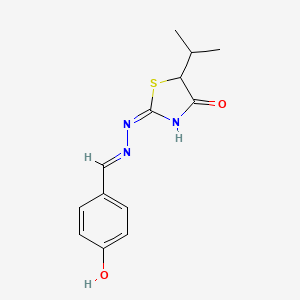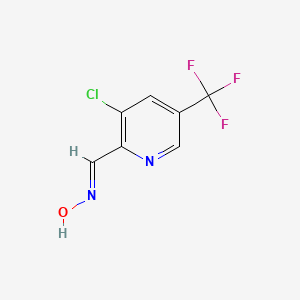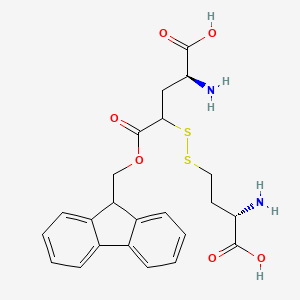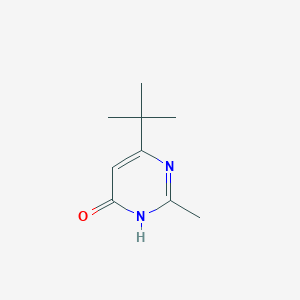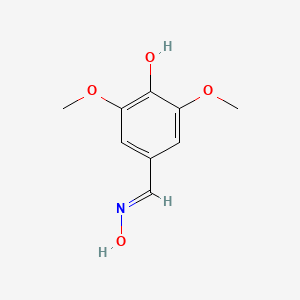
2,6-Di(pyridin-4-yl)pyrimidin-4-ol
Descripción general
Descripción
“2,6-Di(pyridin-4-yl)pyrimidin-4-ol” is a chemical compound that has been used in various studies and experiments . It has been used as a ligand in the formation of metal (II) complexes . The compound shows reversible acid sensitivity, which is caused by the protonation and deprotonation of the carbonyl oxygen on the terdentate ligand .
Synthesis Analysis
The synthesis of “2,6-Di(pyridin-4-yl)pyrimidin-4-ol” involves a series of reactions . A series of ligands based on a 2,6-di(pyrimidin-4-yl)pyridine scaffold have been synthesized . A double cross-coupling reaction between 2,4-dichloro-6-methylpyrimidine and 2-(tributylstannyl)pyridine, followed by aldol condensation with the appropriate aromatic aldehyde substituted with electron-donating, electron-withdrawing, dendritic, or water-soluble groups, has been used to prepare a series of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .
Molecular Structure Analysis
The molecular structure of “2,6-Di(pyridin-4-yl)pyrimidin-4-ol” has been analyzed using single-crystal X-ray diffraction . The compound forms a one-dimensional chain in which the ligand acts as a μ2-bridge linking two metal (II) centers .
Chemical Reactions Analysis
The chemical reactions involving “2,6-Di(pyridin-4-yl)pyrimidin-4-ol” have been studied . The compound forms complexes with Zn(II) and Cu(II) ions . The presence of auxiliary amines in the ligand increases the stability of the Zn(II) complex .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Di(pyridin-4-yl)pyrimidin-4-ol” have been investigated . The photophysical properties of the compound were studied in different solvents and at different acid concentrations .
Aplicaciones Científicas De Investigación
-
Chemistry and Biological Significance of Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines
- This study provides an overview of the chemistry and biological significance of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs .
- The main sections include synthesis methods, the reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications .
- The compounds have been applied on a large scale in the medical and pharmaceutical fields .
-
Synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone and Derivatives
- This research focuses on the synthesis of new compounds for protein kinase inhibition .
- The central cycle of the pyrido[3,4-g]quinazoline tricyclic system was opened to provide (pyridin-4-yl)(pyrimidin-4-yl)methane derivatives .
- The results demonstrated that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series .
-
Metal(ii) Complexes Based on 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile
-
Electrocatalysis in Hydrogen Evolution Reaction from Water
- This study involves the solvothermal synthesis and structural characterization of metal(ii) complexes using a novel rigid ditopic ligand .
- Three metal(ii) complexes have been synthesized and structurally characterized .
- Among the three complexes, the Ni complex and the Co complex can act as the electrocatalysts for the hydrogen evolution reaction (HER) from water . The Co complex shows better electrocatalytic activity .
-
Therapeutic Potential of Imidazole Containing Compounds
- Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties .
- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
-
Electrocatalysis in Hydrogen Evolution Reaction from Water
- This study involves the solvothermal synthesis and structural characterization of metal(ii) complexes using a novel rigid ditopic ligand .
- Three metal(ii) complexes have been synthesized and structurally characterized .
- Among the three complexes, the Ni complex and the Co complex can act as the electrocatalysts for the hydrogen evolution reaction (HER) from water, and the Co complex shows better electrocatalytic activity .
-
Therapeutic Potential of Imidazole Containing Compounds
- Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties .
- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,4-dipyridin-4-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O/c19-13-9-12(10-1-5-15-6-2-10)17-14(18-13)11-3-7-16-8-4-11/h1-9H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPRHYQALZHLOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=O)NC(=N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di(pyridin-4-yl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



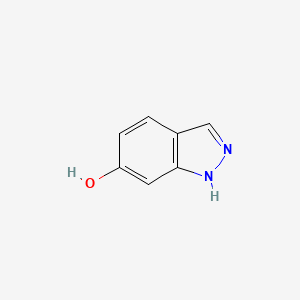
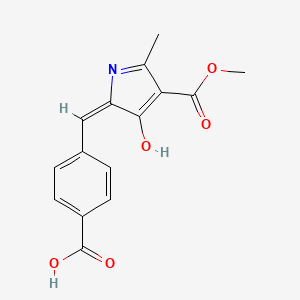
![4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-ol](/img/structure/B1417619.png)
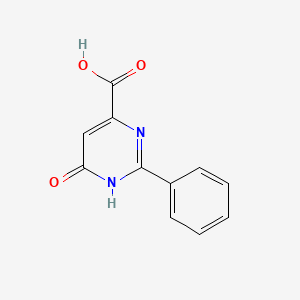
![5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1417624.png)
![2,6-Dimethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417626.png)
![2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1417627.png)
![3-[(2,4-Dichlorophenyl)methoxyiminomethyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B1417628.png)
